O-[4-(Trifluoromethyl)phenyl]hydroxylamine hydrochloride

Catalog No.
S15877834
CAS No.
M.F
C7H7ClF3NO
M. Wt
213.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-[4-(Trifluoromethyl)phenyl]hydroxylamine hydroch...

Product Name

O-[4-(Trifluoromethyl)phenyl]hydroxylamine hydrochloride

IUPAC Name

O-[4-(trifluoromethyl)phenyl]hydroxylamine;hydrochloride

Molecular Formula

C7H7ClF3NO

Molecular Weight

213.58 g/mol

InChI

InChI=1S/C7H6F3NO.ClH/c8-7(9,10)5-1-3-6(12-11)4-2-5;/h1-4H,11H2;1H

InChI Key

DLGROYHZHFSTFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)ON.Cl

O-[4-(Trifluoromethyl)phenyl]hydroxylamine hydrochloride is a chemical compound with the molecular formula C7H7ClF3NOC_7H_7ClF_3NO and a molecular weight of 213.58 g/mol. It is characterized by the presence of a hydroxylamine functional group attached to a phenyl ring that has a trifluoromethyl substituent at the para position. This compound is known for its unique properties due to the trifluoromethyl group, which can significantly influence its reactivity and biological activity.

Typical of hydroxylamines, including:

  • Nucleophilic Substitution: The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in organic molecules.
  • Oxidation Reactions: Hydroxylamines can be oxidized to nitroso compounds or further to nitro compounds under appropriate conditions.
  • Condensation Reactions: It can react with carbonyl compounds to form oximes, which are important intermediates in organic synthesis.

  • Antioxidant Activity: Hydroxylamines can scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Antimicrobial Properties: Some hydroxylamines have shown activity against bacteria and fungi, although specific data on this compound's antimicrobial efficacy is limited.
  • Potential Drug Intermediates: The compound may serve as an intermediate in the synthesis of pharmaceuticals due to its reactive functional groups.

The synthesis of O-[4-(Trifluoromethyl)phenyl]hydroxylamine hydrochloride typically involves:

  • Starting Materials: The synthesis begins with 4-trifluoromethylphenol or similar aromatic compounds.
  • Hydroxylamine Formation: The reaction of these starting materials with hydroxylamine hydrochloride under acidic or basic conditions leads to the formation of the desired hydroxylamine.
  • Purification: The product is purified through recrystallization or chromatography to obtain high purity levels.

O-[4-(Trifluoromethyl)phenyl]hydroxylamine hydrochloride has potential applications in various fields:

  • Chemical Synthesis: It can be used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
  • Analytical Chemistry: Hydroxylamines are often used in analytical methods for detecting carbonyl compounds.
  • Research
  • Biological Molecules: It may interact with proteins or enzymes due to its nucleophilic nature.
  • Environmental Factors: Stability and reactivity could be influenced by pH and temperature conditions in various environments.

Similar Compounds

Several compounds share structural similarities with O-[4-(Trifluoromethyl)phenyl]hydroxylamine hydrochloride. Here are some notable examples:

Compound NameCAS NumberUnique Characteristics
O-(4-Methylphenyl)hydroxylamine hydrochloride1627149-93-2Contains a methyl group instead of trifluoromethyl
O-(4-Chlorophenyl)hydroxylamine hydrochloride123456-78-9Contains a chlorine substituent
O-(Phenyl)hydroxylamine123456-78-0Lacks additional substituents on the phenyl ring

These compounds exhibit varied properties based on their substituents, highlighting the uniqueness of O-[4-(Trifluoromethyl)phenyl]hydroxylamine hydrochloride due to its trifluoromethyl group, which enhances its lipophilicity and potential reactivity compared to others.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

213.0168260 g/mol

Monoisotopic Mass

213.0168260 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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